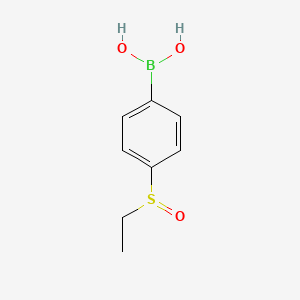

![molecular formula C11H11N3O3S B1418113 (4-Hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid CAS No. 443749-00-6](/img/structure/B1418113.png)

(4-Hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid

Overview

Description

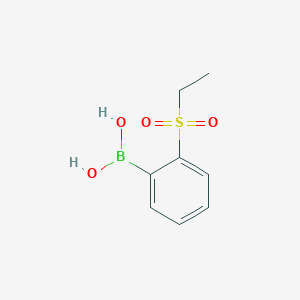

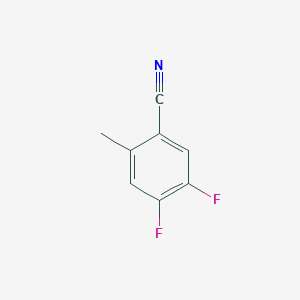

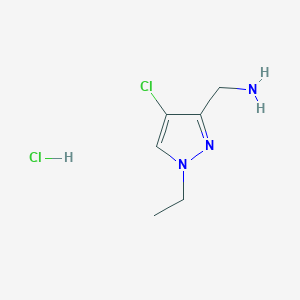

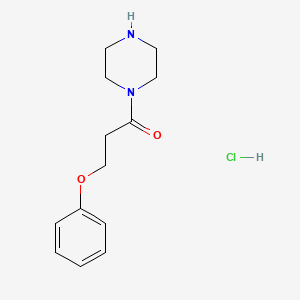

The compound “(4-Hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid” belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are fused hetero-bicyclic nuclei containing pyridine and pyrimidine rings . They have been shown to exhibit diverse pharmacological activities, including anti-inflammatory, cytotoxic, antimicrobial, phosphodiesterase inhibitors, and cytokine inhibitors .

Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidines involves a fused hetero-bicyclic nucleus containing pyridine and pyrimidine rings . The structure of these compounds can be modified to create new SOS1 inhibitors with the pyrido[2,3-d]pyrimidin-7-one scaffold .Chemical Reactions Analysis

The synthesis of pyrido[2,3-d]pyrimidines involves several chemical reactions. For instance, the Gould–Jacobs reaction, which involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at position 5 of the pyrimidine ring at high temperature, is commonly used .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrido[2,3-d]pyrimidines can vary depending on their specific structure and substituents. For example, 2,5-Dimethyl-4,6-diphenylpyrido[2,3-d]pyrimidin-7(8H)-one is a pale-yellow solid with a melting point of 225–226°C .Scientific Research Applications

Synthesis of Derivatives

- Synthesis of Triazolo and Pyrimidine Derivatives : A study by Nguyen Tien Cong et al. (2014) details the synthesis of 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol and derivatives, starting from a similar compound, (4,6-dimethylpyrimidin-2-ylsulfanyl)acetohydrazide. This research contributes to the field of organic synthesis, particularly in the development of new pyrimidine derivatives.

Interaction with Proteins

- Fluorescence Binding with Bovine Serum Albumin : Research by Fa-Yan Meng et al. (2012) explored the interaction of p-hydroxycinnamic acid amides, including compounds similar to 4-Hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl-acetic acid, with bovine serum albumin (BSA) using fluorescence and UV-vis spectral studies. This is significant in understanding the binding behavior of these compounds with proteins, which can have implications in pharmaceutical and biochemical research.

Polymorphic Forms and Structural Analysis

- Monoclinic Polymorph Study : A study by M. Ramos Silva et al. (2011) focused on a new polymorphic form of a similar compound, 2-(pyrimidin-2-ylsulfanyl)acetic acid. This study contributes to the understanding of different crystal structures and their properties, which is crucial in the field of material science and pharmaceutical formulation.

Synthesis of Heterocyclic Systems

- Synthesis of Fused Pyrimidinones : Research by R. Toplak et al. (1999) utilized Methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate for the preparation of various heterocyclic systems, including pyrido[1,2-a]pyrimidin-4-ones, which are structurally related to the compound of interest. This synthesis method is pivotal for creating diverse heterocyclic compounds used in drug discovery and development.

Antibacterial Activity

- Investigation of Antibacterial Properties : A study conducted by B. L. Narayana et al. (2009) synthesized 2-substituted-5,7-dimethyl pyrido[2,3-d]pyrimidin-4(1H)-ones and tested their antibacterial activity. This research is significant in exploring the potential therapeutic applications of such compounds, especially in the context of increasing antibiotic resistance.

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-[(5,7-dimethyl-4-oxo-3H-pyrido[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3S/c1-5-3-6(2)12-9-8(5)10(17)14-11(13-9)18-4-7(15)16/h3H,4H2,1-2H3,(H,15,16)(H,12,13,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMFVMLKBIKMKAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=O)NC(=N2)SCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid](/img/structure/B1418030.png)

![3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B1418036.png)

![5-{[4-(trifluoromethyl)phenyl]methyl}-2H-1,2,3,4-tetrazole](/img/structure/B1418052.png)